REACTION_CXSMILES
|
[C:1]1(=O)[O:5][CH2:4][CH2:3][CH2:2]1.[NH2:7][CH2:8][CH2:9][CH2:10][OH:11]>>[OH:11][CH2:10][CH2:9][CH2:8][N:7]1[CH2:1][CH2:2][CH2:3][C:4]1=[O:5]
|
Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
C1(CCCO1)=O
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
NCCCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 hours
|
Duration
|
18 h
|
Type
|
DISTILLATION
|
Details
|
The crude product mixture was distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCN1C(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 17% | |
YIELD: CALCULATEDPERCENTYIELD | 17.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |